
Oxetane, 3-(ethoxymethyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, 3-(ethoxymethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered ring with three carbon atoms and one oxygen atom. This compound is part of the oxetane family, known for their unique ring structure and significant applications in medicinal chemistry and material science due to their stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-(ethoxymethyl)-3-methyl-oxetane, typically involves cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins under basic conditions . For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives .
Industrial Production Methods
Industrial production of oxetane derivatives often employs similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical methods, such as the Paternò–Büchi reaction, are also utilized for the large-scale synthesis of oxetane compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane, 3-(ethoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Ring-opening reactions: These are facilitated by nucleophiles or acids, leading to the formation of linear or branched products.
Substitution reactions: The oxetane ring can be functionalized through substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in ring-opening reactions.
Acids: Strong acids like hydrochloric acid can catalyze the ring-opening of oxetanes.
Photocatalysts: For photochemical reactions, iridium complexes or organic photocatalysts are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ring-opening with amines can yield amino alcohols, while photochemical reactions can produce various substituted oxetanes .
Applications De Recherche Scientifique
Oxetane, 3-(ethoxymethyl)-3-methyl- has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its stability and ability to undergo functionalization.
Material Science: Oxetane derivatives are employed in the development of advanced materials, including polymers and resins.
Biological Studies: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of oxetane, 3-(ethoxymethyl)-3-methyl- involves its ability to undergo ring-opening reactions, which can interact with various biological targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, its stability and reactivity make it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-3-hydroxymethyl oxetane
- 3-Oxetanone
- Azetidine derivatives
Uniqueness
Oxetane, 3-(ethoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to other oxetane derivatives, it offers enhanced stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
175799-35-6 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3-(ethoxymethyl)-3-methyloxetane |
InChI |
InChI=1S/C7H14O2/c1-3-8-4-7(2)5-9-6-7/h3-6H2,1-2H3 |
Clé InChI |
CTNBERUDACXSQH-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1(COC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
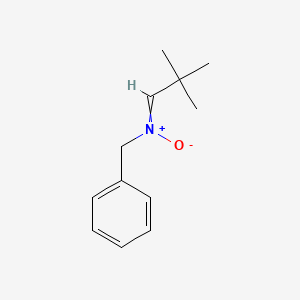
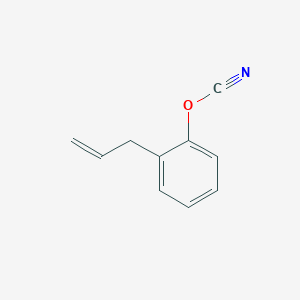
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
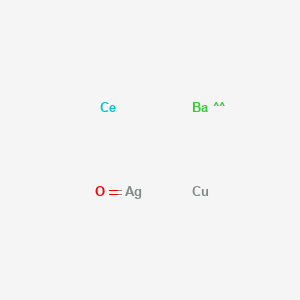
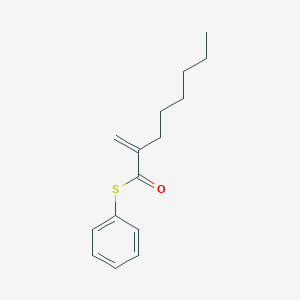
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
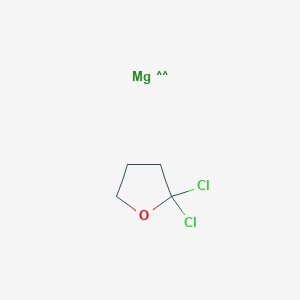
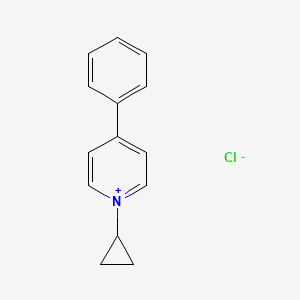
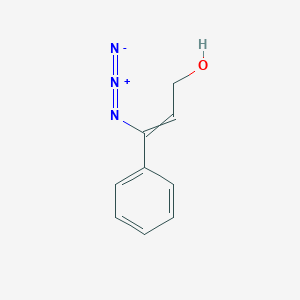
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

